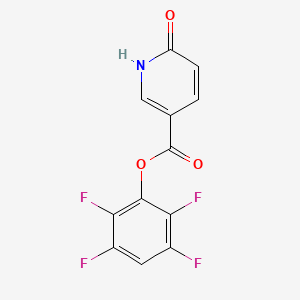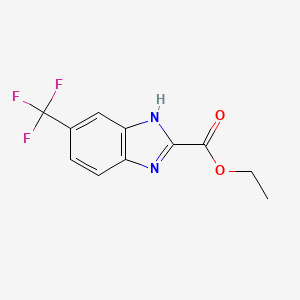
12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid is a compound that features a pyrrolidinone ring and a dodecanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid typically involves the reaction of dodecanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually at room temperature, to form the NHS ester of dodecanoic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: The compound can be hydrolyzed to dodecanoic acid and N-hydroxysuccinimide under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions are used for hydrolysis reactions.
Major Products Formed
Amides: Formed from substitution reactions with amines.
Dodecanoic Acid and N-Hydroxysuccinimide: Formed from hydrolysis reactions.
科学的研究の応用
12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid has several scientific research applications:
作用機序
The mechanism of action of 12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid involves the formation of stable amide bonds through nucleophilic substitution reactions. The NHS ester group is highly reactive towards nucleophiles, facilitating the formation of amide bonds with amines. This property makes it useful in various applications, including protein modification and drug delivery .
類似化合物との比較
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A compound with similar reactivity and applications.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Another compound with a pyrrolidinone ring and similar reactivity.
Uniqueness
12-((2,5-Dioxopyrrolidin-1-yl)oxy)-12-oxododecanoic acid is unique due to its long dodecanoic acid chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring longer hydrophobic chains .
特性
IUPAC Name |
12-(2,5-dioxopyrrolidin-1-yl)oxy-12-oxododecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c18-13-11-12-14(19)17(13)23-16(22)10-8-6-4-2-1-3-5-7-9-15(20)21/h1-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLDWSALUCTPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
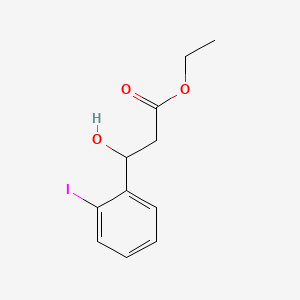
![1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13670197.png)


![3-Chloro-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13670219.png)
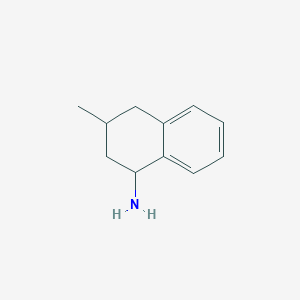

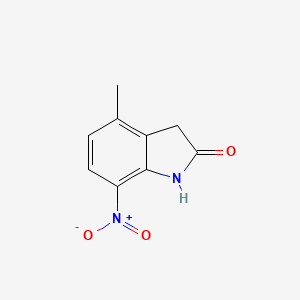

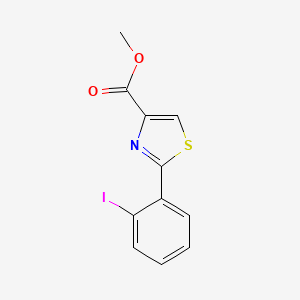
![[(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)

